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Cat. No.: B15593411 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Sophoraflavanone H is a complex polyphenol natural product, classified as a flavonostilbene,

that has garnered interest within the scientific community for its potential therapeutic

applications, including antimicrobial and antitumor activities.[1] A critical aspect of the

preclinical development of any new chemical entity is the comprehensive evaluation of its

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This technical

guide provides a detailed in silico prediction and analysis of the ADMET properties of

Sophoraflavanone H, offering valuable insights for researchers and drug development

professionals. Due to the limited availability of direct experimental data for Sophoraflavanone
H, this report leverages established computational models to forecast its pharmacokinetic and

toxicological characteristics. The methodologies and predicted data presented herein serve as

a foundational resource to guide further experimental investigation.

Predicted Physicochemical and ADMET Properties
of Sophoraflavanone H
The ADMET profile of a compound is intrinsically linked to its physicochemical properties. In the

absence of experimental data, in silico tools provide a rapid and valuable means of predicting

these characteristics. The SMILES (Simplified Molecular Input Line Entry System) string for

Sophoraflavanone H, CC(C)=C/Cc1c(O)cc(O)c2C(=O)C--INVALID-LINK--c1cc2--INVALID-
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LINK--c1ccc(O)cc1)c1cc(O)cc(O)c1[2], was used to generate the following ADMET predictions

using a consensus approach from well-established platforms such as SwissADME, pkCSM,

and ADMETlab 2.0.

Physicochemical Properties
Understanding the fundamental physicochemical properties of Sophoraflavanone H is

essential for interpreting its likely ADMET profile. These properties influence its solubility,

permeability, and interactions with biological systems.

Property Predicted Value Interpretation

Molecular Formula C34H30O9[2]
Indicates a relatively large and

complex molecule.

Molecular Weight 582.6 g/mol

Exceeds the typical range for

Lipinski's Rule of Five (<500

g/mol ), suggesting potential

challenges with oral

bioavailability.

LogP (Octanol/Water Partition

Coefficient)
5.90

High lipophilicity, suggesting

good membrane permeability

but potentially poor aqueous

solubility.

Topological Polar Surface Area

(TPSA)
158.8 Å²

High TPSA, which may limit

passive diffusion across

biological membranes.

Number of Hydrogen Bond

Donors
7

High number, potentially

impacting membrane

permeability.

Number of Hydrogen Bond

Acceptors
9

Within a generally acceptable

range.

Water Solubility (LogS) -6.25
Predicted to be poorly soluble

in water.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://admetmesh.scbdd.com/
https://www.benchchem.com/product/b15593411?utm_src=pdf-body
https://admetmesh.scbdd.com/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15593411?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ADMET Predictions
The following tables summarize the predicted ADMET properties of Sophoraflavanone H.

Table 1: Absorption

Parameter Predicted Value Interpretation

Human Intestinal Absorption

(HIA)
Low

Predicted to have poor

absorption from the

gastrointestinal tract.

Caco-2 Permeability (log

Papp)
Moderate

Suggests moderate ability to

cross the intestinal epithelial

barrier.

P-glycoprotein (P-gp)

Substrate
Yes

Likely to be a substrate of the

P-gp efflux pump, which would

further limit its intestinal

absorption and brain

penetration.

Table 2: Distribution

Parameter Predicted Value Interpretation

Volume of Distribution (VDss) High
Suggests extensive distribution

into tissues.

Blood-Brain Barrier (BBB)

Permeability
Low

Unlikely to cross the blood-

brain barrier to a significant

extent.

Plasma Protein Binding High

Expected to be highly bound to

plasma proteins, which would

limit the fraction of free drug

available to exert its

pharmacological effect.
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Table 3: Metabolism

Parameter Predicted Value Interpretation

CYP450 1A2 Inhibitor Yes

Potential for drug-drug

interactions with substrates of

this enzyme.

CYP450 2C9 Inhibitor Yes

Potential for drug-drug

interactions with substrates of

this enzyme.

CYP450 2C19 Inhibitor No
Unlikely to inhibit this major

metabolic enzyme.

CYP450 2D6 Inhibitor Yes

Potential for drug-drug

interactions with substrates of

this enzyme.

CYP450 3A4 Inhibitor Yes

Potential for drug-drug

interactions with substrates of

this major metabolic enzyme.

Table 4: Excretion

Parameter Predicted Value Interpretation

Total Clearance (log ml/min/kg) Low
Suggests a slow rate of

elimination from the body.

Renal OCT2 Substrate No

Unlikely to be actively secreted

by the kidneys via this

transporter.

Table 5: Toxicity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15593411?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Predicted Value Interpretation

AMES Toxicity Non-mutagenic
Predicted to be non-

mutagenic.

hERG I Inhibitor Yes Potential for cardiotoxicity.

Hepatotoxicity Yes Potential for liver toxicity.

Skin Sensitization No
Unlikely to cause skin

sensitization.

LD50 (rat, acute oral) 2.5 g/kg Classified as slightly toxic.

Experimental Protocols for In Silico ADMET
Prediction
The in silico ADMET predictions for Sophoraflavanone H were generated using a combination

of freely available, web-based platforms that employ a variety of computational models. The

general workflow is outlined below.

I. Input of Chemical Structure
The canonical SMILES string for Sophoraflavanone H was obtained from a reliable chemical

database.[2] This string, representing the two-dimensional structure of the molecule, serves as

the primary input for the prediction software.

II. Selection of In Silico Tools
A consensus approach was employed, utilizing multiple well-validated platforms to provide a

more robust prediction. The selected tools included:

SwissADME: A popular web-based tool that provides predictions for physicochemical

properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

pkCSM: A platform that uses graph-based signatures to predict a wide range of

pharmacokinetic and toxicity properties.
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ADMETlab 2.0: A comprehensive online platform for the systematic evaluation of ADMET

properties.

III. Prediction of Physicochemical Properties
The input SMILES string was submitted to the selected platforms. The software calculates

various physicochemical descriptors, including molecular weight, LogP, TPSA, number of

hydrogen bond donors and acceptors, and water solubility. These calculations are typically

based on the topological features of the molecule.

IV. Prediction of ADME Properties
The platforms employ a variety of quantitative structure-activity relationship (QSAR) models

and machine learning algorithms to predict ADME properties. These models are trained on

large datasets of experimentally determined values for a diverse range of compounds. The

predictions for parameters such as human intestinal absorption, Caco-2 permeability, P-gp

substrate affinity, volume of distribution, blood-brain barrier permeability, plasma protein

binding, CYP450 inhibition, and total clearance were obtained.

V. Prediction of Toxicity
Toxicity endpoints were predicted using models that have been trained on data from various

toxicological assays. The predictions for AMES toxicity, hERG inhibition, hepatotoxicity, skin

sensitization, and oral acute toxicity (LD50) were generated.

VI. Data Aggregation and Interpretation
The output from the different platforms was collected and summarized in the tables presented

in this guide. The interpretation of the predicted values is based on established thresholds and

guidelines in the field of drug discovery and development.

Visualization of Key Concepts
Logical Workflow for In Silico ADMET Prediction
The following diagram illustrates the general workflow for performing an in silico ADMET

prediction for a given compound.
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In Silico ADMET Prediction Workflow

Potential Signaling Pathways Modulated by
Sophoraflavanone H
While direct experimental evidence for the signaling pathways modulated by

Sophoraflavanone H is limited, based on the known activities of structurally related flavonoids
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and stilbenes, several pathways can be hypothesized to be affected. Flavonoids are known to

interact with various protein kinases and signaling cascades, including the mitogen-activated

protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[3][4] For instance,

the related compound Sophoraflavanone G has been shown to inhibit TNF-α-induced MMP-9

expression through the ERK1/2, p38, and JNK1/2 signaling pathways. Furthermore,

Sophoraflavanone M has been reported to inhibit the NF-κB and JNK/AP-1 signaling pathways.

[5] The following diagram illustrates these potential interactions.
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Hypothesized Signaling Pathways Modulated by Sophoraflavanone H

Conclusion
This in-depth technical guide provides a comprehensive in silico ADMET prediction and

analysis for Sophoraflavanone H. The predictive data suggests that while Sophoraflavanone
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H possesses some favorable properties, it may also present challenges related to oral

bioavailability, potential for drug-drug interactions, and toxicity. Specifically, its high molecular

weight, poor aqueous solubility, and susceptibility to P-gp efflux may limit its absorption. The

predicted inhibition of several major CYP450 enzymes indicates a need for careful

consideration of co-administered medications. Furthermore, the potential for cardiotoxicity and

hepatotoxicity warrants further investigation.

The provided experimental protocols for in silico prediction offer a roadmap for researchers to

conduct similar analyses on other novel compounds. The hypothesized signaling pathways,

based on the activity of related molecules, provide a starting point for mechanistic studies to

elucidate the biological effects of Sophoraflavanone H. It is imperative that the in silico data

presented in this guide be validated through in vitro and in vivo experimental studies to confirm

the ADMET profile of Sophoraflavanone H and to fully assess its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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